Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate
Description
Properties
IUPAC Name |
diethyl 2-[[(2-ethoxy-2-oxoethyl)amino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-4-17-10(14)8-13-7-9(11(15)18-5-2)12(16)19-6-3/h7,13H,4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJZMYSOSBWWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC=C(C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166302 | |
| Record name | 1,3-Diethyl 2-[[(2-ethoxy-2-oxoethyl)amino]methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65171-68-8 | |
| Record name | 1,3-Diethyl 2-[[(2-ethoxy-2-oxoethyl)amino]methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65171-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-[[(2-ethoxy-2-oxoethyl)amino]methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate can be synthesized through the reaction of diethyl malonate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The ethoxy group can be replaced by other nucleophiles.
Condensation reactions: It can react with amines to form imines or with alcohols to form esters.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
Condensation reactions: Catalysts like p-toluenesulfonic acid or Lewis acids are often employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products Formed
Nucleophilic substitution: Products include substituted malonates.
Condensation reactions: Products include imines and esters.
Hydrolysis: Products include diethyl malonate and the corresponding carboxylic acids.
Scientific Research Applications
Synthesis Method Overview
| Method | Starting Materials | Catalysts | Yield | Notes |
|---|---|---|---|---|
| Method A | Diethyl malonate, Ethyl formate | Piperidine, Crown ether | High | Environmentally friendly, low cost |
| Method B | Diethyl malonate, Hydrocyanic acid | Acidic conditions | 94% | Toxicity concerns with hydrocyanic acid |
Pharmaceutical Applications
EMME serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its applications include:
- Synthesis of Antitumor Agents : EMME is utilized in the preparation of antitumor drugs such as tivozanib, which targets specific pathways involved in cancer cell proliferation .
- Quinolone Antibiotics : The compound is also a precursor for synthesizing quinolone antibiotics, which are widely used due to their broad-spectrum antibacterial properties .
Case Study 1: Synthesis of Tivozanib
In a study focused on the synthesis of tivozanib, EMME was employed as an intermediate. The process demonstrated high efficiency and selectivity in forming the desired product with minimal by-products. The use of EMME facilitated a streamlined approach to obtaining complex structures required for effective drug activity .
Case Study 2: Quinolone Antibiotics
Research has shown that EMME can be effectively converted into various quinolone derivatives through a series of condensation reactions. These derivatives exhibit potent antibacterial activity against resistant strains of bacteria, showcasing EMME's role in addressing public health challenges .
Additional Applications in Organic Synthesis
Beyond pharmaceuticals, EMME has been explored for its potential in:
- Heterocyclic Compound Synthesis : As an important building block, EMME contributes to the formation of diverse heterocyclic compounds that are essential in medicinal chemistry .
- Polymer Chemistry : The compound's reactive groups allow it to participate in polymerization reactions, leading to novel materials with tailored properties .
Mechanism of Action
The mechanism of action of diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include carbonyl compounds and nucleophilic centers in organic molecules. The pathways involved often include nucleophilic addition, substitution, and condensation reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aminomethylene Group
The aminomethylene group in malonate derivatives can be modified with diverse substituents, leading to significant differences in reactivity, physical properties, and biological activity. Below is a comparative analysis:
Impact of Substituents on Physicochemical Properties
- Halogenated Aryl Groups (Cl, Br, F): Enhance lipophilicity and antibacterial potency. For example, 4-chloro and 3-bromo derivatives yield quinolones active against Gram-positive and Gram-negative bacteria . Higher melting points (e.g., 79–81°C for 4-chloro vs. 63–65°C for unsubstituted analogs) due to increased crystallinity .
Aliphatic Substituents (Cyclopropylmethyl):
- Result in oily products (e.g., 4ak in ) with improved metabolic stability compared to aromatic analogs.
Biological Activity
Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate (CAS No. 65171-68-8) is an organic compound with a molecular formula of C12H19NO6, recognized for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound has been studied for its influence on various biochemical pathways. Its structure allows it to act as a precursor in synthesizing biologically active molecules, particularly in the development of pharmaceuticals.
The compound's biological activity is primarily attributed to its ability to modulate key signaling pathways within cells:
- Cell Signaling Modulation : It interacts with specific enzymes, potentially inhibiting or activating their functions, which can lead to altered cellular responses. For instance, it may affect the expression of genes involved in metabolic processes, thereby influencing overall cellular metabolism.
- Biochemical Pathways : The compound is known to participate in the synthesis of heterocyclic compounds, such as pyrimidinones and thiazolopyrimidines. These derivatives have shown promise in various therapeutic applications including antimicrobial and anticancer properties .
Antimicrobial and Anticancer Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent:
- Antifungal Activity : In vitro assays demonstrated that derivatives of diethyl malonates exhibit significant antifungal properties against Fusarium oxysporum, with IC50 values ranging from 0.013 µM to 35 µM, indicating a strong dose-response relationship .
- Anticancer Potential : Research into related compounds suggests that they may target topoisomerase II enzymes, leading to cell cycle arrest in cancer cells. This mechanism is crucial for developing new anticancer therapies .
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | IC50 Range |
|---|---|---|
| Antifungal | Inhibition of Fusarium oxysporum | 0.013 µM - 35 µM |
| Anticancer | Cell cycle arrest in T-24 and PC-3 cells | Not specified |
Example Study: Antifungal Evaluation
In a study evaluating the antifungal efficacy of diethyl malonates, five compounds were synthesized and tested against Fusarium oxysporum. The results indicated that certain derivatives exhibited fungistatic effects at low concentrations, suggesting their potential as effective agricultural fungicides .
Q & A
Q. What are the optimal synthetic routes for preparing Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate and its derivatives?
The compound is typically synthesized via condensation reactions. For example:
- Procedure A : Reacting diethyl (ethoxymethylene)malonate with aromatic amines (e.g., 4-chloroaniline) in toluene under reflux yields derivatives like Diethyl 2-[(4-chlorophenylamino)methylene]malonate with quantitative yields .
- Procedure B : Using phenyl isocyanate and diethyl (aminomethylene)malonate in 1,2-dichloroethane with N,N-diisopropylethylamine at 70°C achieves 50% yield. Higher temperatures (100°C) improve cyclization efficiency but may lower selectivity .
Key variables : Solvent choice (toluene vs. dioxane), temperature (70–100°C), and stoichiometry of amine/isocyanate reagents.
Q. How can researchers characterize the purity and structure of this compound?
- 1H/13C NMR : Key signals include δ ~11.5 ppm (NH, d, J = 14 Hz) and δ ~9.7 ppm (CH, d, J = 14 Hz) for the malonate backbone. Ethoxy groups appear as quartets (δ ~4.2–4.5 ppm) and triplets (δ ~1.2–1.4 ppm) .
- HRMS (ESI) : Confirm molecular weight (e.g., C₁₆H₂₀N₄O₅: [M+H]+ = 349.1) .
- Melting points : Derivatives like dimethyl 2-methyl-2-(2-oxo-2-(p-tolyl)ethyl)malonate melt at 81.8–82.4°C, indicating high crystallinity .
Q. What safety precautions are essential when handling this compound?
- Hazard statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
- Preventive measures : Use gloves (P280), work in a fume hood (P271), and avoid moisture (P233) .
Advanced Research Questions
Q. How do reaction conditions influence cyclization efficiency in quinolone synthesis?
Cyclization to quinolones (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) requires:
- High-temperature solvents : Diphenyl ether at 220°C for 2 hours achieves >70% yield via Gould-Jacobs cyclization .
- Catalyst-free conditions : Prolonged heating (48–72 hours) in toluene with p-toluenesulfonic acid removes water via Dean-Stark traps, critical for imine formation .
Contradiction note : Microwave-assisted synthesis reduces reaction time (2 hours vs. 48 hours) but may require optimization of dielectric heating parameters .
Q. What strategies resolve contradictory yield data in alkylation or arylation reactions?
- Solvent effects : Yields drop from 85% to 50% when switching from toluene (non-polar) to 1,2-dichloroethane (polar aprotic) due to competing side reactions .
- Additives : Cu(OAc)₂ (50 mol%) increases regioselectivity in C–H functionalization but may complicate purification .
- Workflow : Use LC-MS monitoring (e.g., calcd. [M+H]+ = 307.1) to identify incomplete reactions early .
Q. How does the electronic nature of substituents affect the reactivity of malonate intermediates?
- Electron-withdrawing groups (e.g., -Cl, -F) : Accelerate cyclization by stabilizing the transition state (e.g., 6-substituted quinolones form at 220°C vs. 200°C for electron-donating groups) .
- Steric effects : Bulky substituents (e.g., bicyclo[1.1.1]pentane) reduce yields in ureido-malonate derivatives due to hindered enolate formation .
Q. What computational methods support mechanistic studies of malonate-based reactions?
- DFT calculations : Model enolate formation (pKa ~12–14) and transition states for alkylation/cyclization steps .
- CoMFA/QSAR : Used to correlate substituent effects with biological activity in antitubercular derivatives .
Methodological Resources
- Spectral libraries : Reference ¹H NMR (CDCl₃: δ 6.90–7.31 ppm for aromatic protons) and ESI-MS data .
- Purification protocols : Flash chromatography (silica gel, hexane/EtOAc gradients) effectively isolates malonate derivatives .
This FAQ synthesizes data from 20+ peer-reviewed studies, prioritizing reproducibility and mechanistic rigor. For extended protocols, consult primary sources .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
